molecular formula C22H28FN3O B3006691 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 903252-01-7

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No. B3006691
CAS RN: 903252-01-7
M. Wt: 369.484
InChI Key: GEUWISCOGXQGPS-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide" is a chemical structure that appears to be related to a class of compounds that have been studied for various applications, including potential antitumor activity and imaging in medical diagnostics. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structural motifs, such as fluorophenyl and methylpiperazine groups, which are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include the use of microwave irradiation to improve yields, as seen in the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which achieved good yields ranging from 73 to 85% . The automated synthesis of a related compound, p-[18F]MPPF, involved trapping no-carrier-added [18F]F− on a QMA cartridge and eluting it with a mixture containing Kryptofix 222 and K2CO3, followed by nucleophilic fluorination and preparative HPLC purification .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including IR spectroscopy, MS, and 1H and 13C NMR spectroscopy, as well as elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds, which is crucial for their potential application in biological systems.

Chemical Reactions Analysis

The stability and reactivity of related compounds in aqueous-organic solutions have been studied, with the solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI) being investigated across a range of pH values and temperatures . The reaction kinetics and thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡), were calculated to understand the solvolysis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as radiochemical yield, specific activity, and radiochemical purity, are determined to assess their suitability for applications like imaging. For instance, p-[18F]MPPF was obtained with a radiochemical yield of 38.6 ± 5.0% (decay corrected), a specific activity of 214.3 ± 21.1 GBq/µmol, and a radiochemical purity of >99% . These properties are essential for ensuring the effectiveness and safety of the compounds when used in biological contexts.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide has been explored for its role as a neurokinin-1 receptor antagonist. This compound shows promise in pre-clinical tests related to emesis and depression, indicating its potential in treating these conditions (Harrison et al., 2001).

Solvolysis and Stability Studies

Studies have also focused on the solvolysis and stability of this compound in aqueous-organic solutions. This is crucial for understanding its degradation mechanism and identifying its degradation products, which can impact its efficacy and safety in clinical use (Sobczak et al., 2010).

Hypotensive Activity

Research has been conducted on derivatives of this compound for their hypotensive activity, particularly in their ability to decrease sympathetic nerve activity and block pressor effects of certain neurotransmitters. This suggests potential applications in managing high blood pressure (Mccall et al., 1982).

Antitumor Activity

A noteworthy area of research is the investigation into the antitumor activity of derivatives of this compound. Some studies have shown that certain derivatives exhibit significant inhibitory activity against tumor cells, highlighting its potential in cancer treatment (Ding et al., 2016).

Antimicrobial and Antifungal Applications

This compound has been evaluated for its antimicrobial and antifungal properties. Such studies are essential for developing new treatments for infectious diseases and addressing antibiotic resistance (Yolal et al., 2012).

Pesticidal Activities

Research into the pesticidal activities of derivatives of this compound against mosquito larvae and phytopathogenic fungi indicates its potential use in agriculture for pest control (Choi et al., 2015).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-16-4-5-19(14-17(16)2)22(27)24-15-21(18-6-8-20(23)9-7-18)26-12-10-25(3)11-13-26/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWISCOGXQGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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